(R)-1-Boc-azepane-2-carboxylic acid
Overview
Description
®-1-Boc-azepane-2-carboxylic acid is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group at the second position of the azepane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-azepane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-2-aminocycloheptanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired Boc-protected azepane derivative.
Industrial Production Methods: Industrial production of ®-1-Boc-azepane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-azepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
®-1-Boc-azepane-2-carboxylic acid finds applications in several fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-azepane-2-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(S)-1-Boc-azepane-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Boc-piperidine-2-carboxylic acid: A six-membered ring analog with different steric and electronic properties.
1-Boc-azocane-2-carboxylic acid: An eight-membered ring analog with altered reactivity and stability.
Uniqueness: ®-1-Boc-azepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct conformational flexibility and reactivity compared to its six- and eight-membered analogs. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVFOKQLCHCPK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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